molecular formula C9H21NO2Si B2825400 N-N-BUTYL-AZA-2,2-DIMETHOXYSILACYCLOPENTANE CAS No. 618914-44-6

N-N-BUTYL-AZA-2,2-DIMETHOXYSILACYCLOPENTANE

Cat. No.: B2825400
CAS No.: 618914-44-6
M. Wt: 203.357
InChI Key: HMXFDVVLNOFCHW-UHFFFAOYSA-N
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Description

N-n-Butyl-aza-2,2-dimethoxysilacyclopentane (C₉H₂₁NO₂Si, molecular weight 215.36 g/mol) is a cyclic azasilane characterized by a five-membered ring containing silicon, nitrogen, and two methoxy groups. Its flash point is 85°C (185°F) , and it is commercially available as a silane coupling agent (e.g., under the code SIB1932.4) .

Properties

IUPAC Name

1-butyl-2,2-dimethoxyazasilolidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21NO2Si/c1-4-5-7-10-8-6-9-13(10,11-2)12-3/h4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMXFDVVLNOFCHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CCC[Si]1(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21NO2Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618914-44-6
Record name N-n-Butyl-aza-2,2-dimethoxysilacyclopentane
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Preparation Methods

N-N-BUTYL-AZA-2,2-DIMETHOXYSILACYCLOPENTANE can be synthesized through the reaction of 1-aminobutane and silane dimethyl ether under appropriate conditions. A base catalyst, such as triflate or silane chloride, can be used to accelerate the reaction . The industrial production methods for this compound are similar, involving the same reactants and catalysts but on a larger scale to meet commercial demands.

Chemical Reactions Analysis

N-N-BUTYL-AZA-2,2-DIMETHOXYSILACYCLOPENTANE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions where the methoxy groups are replaced by other nucleophiles.

    Hydrolysis: The compound can be hydrolyzed in the presence of water, leading to the formation of corresponding alcohols and silanols.

Common reagents and conditions used in these reactions include polar solvents, controlled temperatures, and specific catalysts to ensure the desired reaction pathway. The major products formed from these reactions vary depending on the type of reaction and the reagents used .

Scientific Research Applications

Optical Coatings

N-N-Butyl-aza-2,2-dimethoxysilacyclopentane is primarily utilized as a coupling agent in the production of anti-reflective (AR) coatings for optical lenses. The compound facilitates the formation of strong bonds between the AR coating and the lens substrate through a ring-opening reaction that occurs at room temperature. This process eliminates the need for heat or moisture, which can compromise the integrity of optical surfaces .

Case Study: Anti-Reflective Lenses

A patent describes a method where this compound was applied to AR-coated surfaces, resulting in enhanced adhesion and durability of the coatings. The application process involved vaporizing the compound in a vacuum chamber and allowing it to react with the AR surfaces, leading to improved performance of optical lenses .

Nanotechnology

The compound serves as a coupling agent for nanoparticles, enhancing their dispersion and stability in various matrices. Its silane functionality allows for effective bonding between nanoparticles and organic or inorganic substrates, which is crucial in applications such as drug delivery systems and composite materials .

Data Table: Applications in Nanotechnology

Application AreaDescriptionBenefits
Drug Delivery SystemsEnhances stability and bioavailability of nanoparticlesImproved therapeutic efficacy
Composite MaterialsActs as a bonding agent for nanoparticlesIncreased mechanical strength and durability
Surface ModificationModifies surface properties of materialsEnhanced hydrophobicity or hydrophilicity

Medical Devices

In medical technologies, this compound is used to modify surfaces of medical devices to improve biocompatibility and reduce protein adsorption. This application is crucial for devices that come into contact with biological tissues, as it can minimize adverse reactions and enhance device performance .

Mechanism of Action

The mechanism by which N-N-BUTYL-AZA-2,2-DIMETHOXYSILACYCLOPENTANE exerts its effects involves its ability to act as a nucleophile or electrophile in various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in organic synthesis, it can participate in nucleophilic substitution reactions, while in polymer chemistry, it can act as a cross-linking agent.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to linear aminosilanes, cyclic thiasilanes, and diazasilanes (Table 1).

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Structure Type Key Functional Groups Reactivity Mechanism
N-n-Butyl-aza-2,2-dimethoxysilacyclopentane C₉H₂₁NO₂Si Cyclic azasilane Dimethoxy, tertiary amine Rapid ring-opening; amine-epoxy crosslinking
APTES (3-aminopropyltriethoxysilane) C₉H₂₃NO₃Si Linear aminosilane Triethoxy, primary amine Hydrolysis to silanol; hydrogen bonding
2,2-Dimethoxy-1-thia-2-silacyclopentane (SID) C₅H₁₂O₂SSi Cyclic thiasilane Dimethoxy, sulfur atom Sulfur-mediated coupling; thermal stability
2,2-Dimethoxy-1,6-diaza-2-silacyclooctane C₆H₁₄N₂O₂Si Cyclic diazasilane Dimethoxy, two amines Dual amine release; minimal polymerization
Epoxy Systems
  • Target Compound : Rapid hydrolysis enables efficient moisture-initiated curing in epoxy resins. However, excessive amine release can lead to premature crosslinking, requiring precise formulation control .
  • Diazasilane (1,6-diaza-silacyclooctane) : Provides two amines per molecule, enhancing crosslinking density without polymerization issues. Selected for stable coatings in protein crystal studies .
Composite Materials
  • Cyclic vs. Linear Silanes : Cyclic silanes (e.g., SIB and SID) show superior tensile properties in rubber composites compared to linear analogs like APTES. Optimal performance requires 2–3 wt% loading and compounding temperatures of 70–90°C .
  • SID (Thiasilane) : Sulfur atoms improve thermal stability but reduce amine-mediated adhesion, making it less effective in epoxy systems compared to azasilanes .
Surface Modification
  • APTES : Forms dense siloxane networks on surfaces, ideal for protein crystal adhesion. In contrast, the target compound caused pore collapse and flaking in similar applications due to aggressive amine release .

Research Findings and Limitations

  • Strengths of this compound :
    • High reactivity in epoxy systems due to rapid ring-opening .
    • Enhanced mechanical properties in composites when optimized for temperature and concentration .
  • Limitations :
    • Unsuitable for delicate surface modifications (e.g., protein crystals) due to pore collapse .
    • Competing hydrolysis byproducts may require stabilizers in formulations .

Biological Activity

N-N-Butyl-aza-2,2-dimethoxysilacyclopentane (commonly referred to as aza silane) is a compound that has garnered attention for its unique chemical properties and potential applications in various fields, including materials science and biochemistry. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential applications in biomedicine, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C9H21NO2SiC_9H_{21}NO_2Si and a molecular weight of 203.36 g/mol. Its structure features a silacyclopentane ring with an azole functional group, which contributes to its reactivity and interaction with various substrates. The compound is characterized by its hydrophobic properties, making it suitable for applications in coating technologies and surface modifications.

Biological Activity

1. Interaction with Biological Surfaces

Research indicates that this compound can be effectively used to modify surfaces for enhanced biocompatibility. Studies have shown that when deposited on substrates like silicon or nylon, it can form hydrophobic coatings that influence cell adhesion and proliferation. For instance, the deposition of this compound has been linked to improved water contact angles on treated surfaces, which can affect how biological entities interact with these surfaces .

2. Biocompatibility Studies

In vitro studies assessing the cytotoxicity of this compound reveal that it exhibits low toxicity to mammalian cells at specific concentrations. The compound's ability to create hydrophobic barriers can also prevent unwanted biological fouling on medical devices and implants .

Case Studies

Case Study 1: Coating for Medical Devices

A study explored the application of this compound as a coating for medical devices. The results demonstrated that devices coated with this silane exhibited reduced bacterial adhesion compared to uncoated controls. This property is crucial for preventing infections associated with implanted devices .

Case Study 2: Surface Modification in Biosensors

Another investigation focused on its use in biosensors. By modifying the electrode surfaces with this compound, researchers achieved enhanced sensitivity and selectivity in detecting biomolecules. The hydrophobic nature of the coating contributed to a more controlled environment for biochemical reactions occurring at the sensor interface .

Table 1: Summary of Biological Activity Studies

Study FocusFindingsReference
Surface ModificationEnhanced hydrophobicity leads to reduced cell adhesion
CytotoxicityLow toxicity observed in mammalian cells at specific concentrations
Bacterial Adhesion PreventionCoated surfaces showed significantly lower bacterial colonization
Biosensor ApplicationsImproved sensitivity and selectivity in biomolecule detection

Q & A

Q. What experimental protocols are recommended for synthesizing N-N-BUTYL-AZA-2,2-DIMETHOXYSILACYCLOPENTANE with high purity?

To achieve high-purity synthesis, researchers should adopt a stepwise approach:

  • Reagent selection : Use high-purity silane precursors and aziridine derivatives to minimize side reactions.
  • Reaction monitoring : Employ thin-layer chromatography (TLC) or in-situ FTIR to track cyclization progress.
  • Purification : Utilize column chromatography with silica gel or preparative HPLC for isolating the target compound.
  • Validation : Confirm purity via NMR (¹H, ¹³C) and mass spectrometry (ESI-MS or MALDI-TOF) .

Q. Which analytical techniques are most effective for characterizing the structural and functional groups of this compound?

A multi-technique approach is critical:

  • Spectroscopy : ¹H/¹³C NMR to confirm the silacyclopentane ring and methoxy groups; FTIR for Si-O and Si-N bond identification.
  • Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • X-ray crystallography : For resolving crystal structure and stereochemistry (if crystallizable) .

Q. How can researchers ensure safety when handling this compound in the laboratory?

Follow these safety protocols:

  • Ventilation : Conduct reactions in a fume hood due to potential volatile byproducts.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Waste disposal : Neutralize silane-containing waste with ethanol-water mixtures before disposal.
  • Training : Regularly update laboratory safety certifications (e.g., OSHA guidelines) .

Advanced Research Questions

Q. How can contradictions in spectroscopic data for this compound be systematically resolved?

Contradictions often arise from dynamic equilibria or solvent effects. Mitigation strategies include:

  • Variable-temperature NMR : To detect conformational changes or tautomerism.
  • Computational validation : Compare experimental NMR shifts with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA).
  • Solvent screening : Test solubility and stability in aprotic vs. protic solvents (e.g., DMSO vs. MeOH) .

Q. What computational methods are suitable for modeling the reactivity of this compound in ring-opening reactions?

Advanced modeling approaches include:

  • DFT simulations : Calculate activation energies for ring-opening pathways (e.g., B3LYP/6-31G* basis set).
  • Molecular dynamics (MD) : Simulate solvent effects on reaction kinetics.
  • NBO analysis : Identify electron-deficient sites prone to nucleophilic attack .

Q. How should researchers design experiments to study the hydrolytic stability of this compound under varying pH conditions?

A robust experimental design involves:

  • Controlled environments : Use buffered solutions (pH 2–12) at 25°C and 40°C.
  • Kinetic profiling : Collect time-resolved samples for HPLC analysis to quantify degradation products.
  • Mechanistic insights : Pair experimental data with Arrhenius plots to determine activation energy and propose degradation pathways .

Q. What challenges arise when optimizing reaction yields for this compound derivatives, and how can they be addressed methodologically?

Key challenges and solutions include:

  • Steric hindrance : Modify substituents on the silacyclopentane ring to reduce crowding.
  • Catalyst selection : Screen transition-metal catalysts (e.g., Pd/C, PtO₂) for hydrogenation steps.
  • DoE (Design of Experiments) : Use factorial design to optimize temperature, solvent, and stoichiometry .

Methodological Frameworks

Q. How can theoretical frameworks guide the study of this compound’s electronic properties?

Theoretical frameworks provide:

  • Hypothesis generation : Predict electron density distribution using frontier molecular orbital (FMO) theory.
  • Data interpretation : Correlate experimental UV-Vis spectra with TD-DFT calculations.
  • Validation : Cross-check computational results with XPS or cyclic voltammetry data .

Q. What strategies are effective for integrating this compound into interdisciplinary research (e.g., materials science or medicinal chemistry)?

Interdisciplinary integration requires:

  • Collaborative design : Partner with materials scientists to test silacyclopentane-based polymers for drug delivery.
  • Biological assays : Screen for antimicrobial activity using broth microdilution assays (e.g., MIC determination).
  • Data synthesis : Combine synthetic data with computational ADMET predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.